(3-Methoxynaphthalen-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-methoxynaphthalen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-7,13H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFXVYRFRKHGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959919 | |
| Record name | (3-Methoxynaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39110-92-4 | |
| Record name | 39110-92-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-Methoxynaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methoxynaphthalen 2 Yl Methanol and Its Analogues
Strategies for Carbon-Carbon Bond Formation in Naphthalene (B1677914) Scaffolds
The construction of the naphthalene core is a fundamental aspect of synthesizing (3-methoxynaphthalen-2-yl)methanol and its analogues. A range of carbon-carbon bond-forming reactions are employed to build this bicyclic aromatic system.
Traditionally, electrophilic aromatic substitution reactions have been used to introduce substituents onto a pre-existing naphthalene ring. However, controlling regioselectivity in these reactions can be challenging. nih.gov More modern and regioselective methods are often preferred.
One powerful strategy involves the use of organometallic reagents. youtube.comnumberanalytics.com For instance, Grignard reagents can be added to naphthaldehydes or ketones to form new carbon-carbon bonds and introduce the required hydroxymethyl group after a subsequent reduction step. youtube.comorgsyn.orgorganic-chemistry.org The reaction of an organometallic reagent with an electrophile, such as an aldehyde, is a cornerstone of C-C bond formation. youtube.comorganic-chemistry.org
Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, have revolutionized the synthesis of complex aromatic compounds. numberanalytics.comchemistry.coach These transition metal-catalyzed reactions allow for the precise and efficient formation of carbon-carbon bonds between an organometallic species and an organic halide or pseudohalide. numberanalytics.com For example, a boronic acid derivative of naphthalene could be coupled with a suitable partner to construct the desired carbon skeleton.
Another innovative approach involves the skeletal editing of existing heterocyclic systems. For example, a nitrogen-to-carbon single-atom transmutation in isoquinolines has been developed to provide access to substituted naphthalene derivatives. nih.gov This method utilizes a Wittig reagent as a carbon source in a one-step process that swaps a nitrogen atom for a CH unit. nih.gov
Functional Group Interconversions for Hydroxymethyl and Methoxy (B1213986) Moieties
Once the naphthalene scaffold is in place, the introduction and manipulation of the hydroxymethyl and methoxy functional groups are critical steps in the synthesis of this compound.
The hydroxymethyl group is commonly introduced by the reduction of a corresponding carboxylic acid, ester, or aldehyde. For example, 3-methoxy-2-naphthaldehyde (B1589437) can be reduced to this compound. sigmaaldrich.com Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. vanderbilt.edu
The methoxy group is typically introduced through the methylation of a corresponding hydroxyl group (a phenol (B47542) in this case). Reagents such as dimethyl sulfate (B86663) or methyl iodide are frequently used for this purpose, often in the presence of a base. youtube.comchemicalbook.com For instance, 2-naphthol (B1666908) can be methylated to form 2-methoxynaphthalene. youtube.comchemicalbook.com
Functional group interconversions can also be used to create the necessary precursors. For example, a nitrile group can be hydrolyzed to a carboxylic acid, which can then be reduced to the alcohol. vanderbilt.edu The Arndt-Eistert reaction provides a method for homologating a carboxylic acid, which can be a useful strategy in a multi-step synthesis. vanderbilt.edu
| Starting Material | Reagent(s) | Functional Group Transformation | Product |
| 3-Methoxy-2-naphthaldehyde | NaBH4 or LiAlH4 | Aldehyde to Alcohol | This compound |
| 3-Hydroxy-2-naphthoic acid | 1. CH3OH, H2SO4 2. LiAlH4 | Acid to Ester, then Ester to Alcohol | This compound |
| 2-Hydroxy-3-naphthoic acid | 1. (CH3)2SO4, base 2. LiAlH4 | Phenol to Methoxy Ether, then Acid to Alcohol | This compound |
| 2-Bromo-3-methoxynaphthalene | 1. Mg, THF 2. Formaldehyde 3. H3O+ | Halide to Grignard, then addition to Aldehyde | This compound |
Stereoselective and Asymmetric Synthetic Approaches to Substituted Naphthalenemethanols
For analogues of this compound that contain chiral centers, stereoselective and asymmetric synthesis becomes crucial. These methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to the preferential formation of one enantiomer or diastereomer over others.
Asymmetric reduction of a prochiral ketone is a common strategy. This can be achieved using chiral reducing agents or a stoichiometric reductant in the presence of a chiral catalyst. For example, the asymmetric reduction of a substituted acetonaphthone derivative would yield a chiral naphthalenemethanol.
The use of chiral auxiliaries is another established method. A chiral auxiliary is temporarily incorporated into the molecule to direct a subsequent reaction, and is then removed. This approach can be used to control the stereochemistry of alkylation or addition reactions.
Enantioselective catalysis, where a small amount of a chiral catalyst is used to generate a large amount of a chiral product, is a highly efficient and modern approach. For instance, asymmetric oxidative coupling of phenolic precursors can be achieved using chiral ligands. chemicalbook.com The synthesis of all four stereoisomers of Cbz-protected 2,3-methanoleucine from a common intermediate highlights the power of versatile synthetic routes in accessing stereochemically diverse molecules. nih.gov
Catalytic Reaction Pathways in the Synthesis of this compound Derivatives
Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Catalysts accelerate chemical reactions without being consumed in the process, often enabling transformations under milder conditions and with higher selectivity.
As mentioned earlier, transition metal-catalyzed cross-coupling reactions are indispensable for carbon-carbon bond formation. numberanalytics.comchemistry.coach Palladium catalysts are widely used in reactions like the Suzuki, Heck, and Sonogashira couplings, which are instrumental in constructing the naphthalene backbone or introducing substituents. chemistry.coachgoogle.com
Catalytic hydrogenation is a key method for the reduction of functional groups. For example, the selective hydrogenation of an α,β-unsaturated keto intermediate is a known route to nabumetone, a related naphthalenone derivative. google.com Catalysts for hydrogenation can be heterogeneous (e.g., palladium on carbon) or homogeneous.
Recent advances have also focused on the development of catalysts for the direct synthesis of methanol (B129727) from CO2, a process that has significant environmental implications. nih.govyoutube.com These studies often focus on copper-zinc based catalysts and aim to improve their activity and selectivity. nih.govosti.gov While not directly applied to the synthesis of this compound, the principles of catalyst design and understanding of reaction mechanisms from these studies can inform the development of new catalytic systems for the synthesis of complex alcohols.
| Reaction Type | Catalyst | Purpose |
| Suzuki Coupling | Palladium(0) complexes | C-C bond formation |
| Heck Reaction | Palladium(0) complexes | C-C bond formation |
| Sonogashira Coupling | Palladium(0) complexes and Copper(I) | C-C bond formation |
| Hydrogenation | Pd/C, PtO2, Raney Ni | Reduction of double bonds, carbonyls, etc. |
| Asymmetric Reduction | Chiral Ruthenium or Rhodium complexes | Stereoselective reduction of ketones |
Synthesis of Key Precursors for this compound Formation
A common and important precursor is 3-methoxy-2-naphthaldehyde . glpbio.comchemicalbook.com This aldehyde can be directly reduced to the target alcohol. One method to synthesize this aldehyde involves the formylation of 2-bromo-6-methoxynaphthalene. patsnap.com Another approach starts from 6-methoxy-2-naphthoic acid, which can be converted to the corresponding hydrazide and then subjected to the McFadyen-Stevens reduction. patsnap.comgoogle.com
Another key precursor is methyl 3-methoxy-2-naphthoate . uni.lu This ester can be readily reduced to this compound. It can be prepared by the esterification of 3-methoxy-2-naphthoic acid.
The synthesis of 3-methoxy-2-naphthoic acid itself is another important step. This can be achieved by the methylation of 2-hydroxy-3-naphthoic acid. prepchem.com
Pharmacological Spectrum and Biological Activities of 3 Methoxynaphthalen 2 Yl Methanol Analogues
Anticancer and Antiproliferative Potentials
Analogues of (3-Methoxynaphthalen-2-yl)methanol have shown notable promise as anticancer agents, primarily through their ability to induce programmed cell death and inhibit the growth of cancer cells.
Apoptosis, or programmed cell death, is a critical process for maintaining cellular homeostasis, and its dysregulation is a hallmark of cancer. nih.gov The induction of apoptosis in cancer cells is a key mechanism for many chemotherapeutic agents. The process of apoptosis is intricate, involving two main signaling pathways: the intrinsic (mitochondria-mediated) and the extrinsic (death receptor-mediated) pathways. frontiersin.org Both of these pathways converge on the activation of caspases, which are proteases that execute the final stages of cell death. frontiersin.orgnih.gov
The Bcl-2 family of proteins are central regulators of the intrinsic pathway, consisting of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. frontiersin.org The balance between these opposing factions determines the cell's fate. frontiersin.org Phytochemicals and their synthetic analogues can modulate apoptotic pathways by influencing the activity of these proteins. mdpi.com For instance, certain compounds can inhibit the function of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting the mitochondrial release of cytochrome c, a key step in initiating apoptosis. frontiersin.orgmdpi.com This release leads to the formation of the apoptosome and the subsequent activation of caspase-9 and the executioner caspase-3. nih.gov
The anticancer potential of methoxy-containing compounds has been evaluated against various cancer cell lines. The methoxy (B1213986) group is often associated with promoting cytotoxic activity. mdpi.com The lipophilicity conferred by methoxy groups can be a double-edged sword, as excessive lipophilicity can hinder drug transport, a challenge that may be overcome by the strategic inclusion of polar hydroxyl groups. mdpi.com
Studies on methoxyflavone analogues have provided insights into the structure-activity relationship (SAR) for cytotoxicity. For example, in studies with MCF-7 breast cancer cells, the positioning of methoxy and hydroxyl groups on the flavonoid scaffold was found to be critical for activity. mdpi.com One study reported that chrysosplenetin, a methoxyflavone, was effective against MCF-7 cells. mdpi.com In contrast, xanthomicrol (B191054) showed weak activity against both HeLa and MCF-7 cell lines. mdpi.com
The following table summarizes the in vitro anticancer activity of selected methoxy-containing compounds against various cancer cell lines.
| Compound/Analogue | Cancer Cell Line | Activity/IC50 | Reference |
| Chrysosplenetin | MCF-7 | IC50: 0.3 µM (72h) | mdpi.com |
| Xanthomicrol | HeLa, MCF-7 | IC50 > 100 µM | mdpi.com |
| 5,3′-dihydroxy-PeMF | MDA-MB-231 | IC50: 21.27 µM (72h) | mdpi.com |
| Nobiletin | MDA-MB-231 | ~25% reduction at 10 µM (72h) | mdpi.com |
| 27-Hydroxycholesterol | MCF-7 | IC50: 2.19 µM | nih.gov |
| 27-Hydroxycholesterol | MCF-7 | Increased apoptosis at 0.1, 1, and 10 µM (48h) | nih.gov |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Anti-inflammatory and Analgesic Effects
Research has demonstrated that methanol (B129727) extracts of certain plants, containing a mixture of compounds, possess both anti-inflammatory and analgesic properties. nih.gov These effects are often linked to the inhibition of inflammatory mediators and pathways.
One of the key mechanisms of anti-inflammatory action is the suppression of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). nih.gov COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov By reducing the levels of these pro-inflammatory molecules, certain compounds can alleviate inflammation. Furthermore, an increase in the activity of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and glutathione reductase (GRx), can contribute to the anti-inflammatory effect by reducing oxidative stress in inflamed tissues. nih.gov
In studies using rodent models, methanol extracts have been shown to reduce acetic acid-induced writhing and formalin-induced paw licking, both of which are indicators of analgesic activity. nih.gov The same extracts also demonstrated efficacy in reducing carrageenan-induced paw edema, a standard model for evaluating anti-inflammatory potential. nih.govnih.gov The analgesic effects observed may be a direct consequence of the anti-inflammatory action. nih.gov
The table below details the observed anti-inflammatory and analgesic effects in preclinical models.
| Extract/Fraction | Model | Effect | Reference |
| PCMeOH (1.0 g/kg) | Acetic acid-induced writhing (mice) | Decreased writhing responses | nih.gov |
| PCMeOH (0.5 and 1.0 g/kg) | Formalin-induced paw licking (mice) | Decreased licking time in the second phase | nih.gov |
| PCMeOH (0.5 and 1.0 g/kg) | Carrageenan-induced paw edema (mice) | Dose-dependent reduction in edema | nih.gov |
| 80% Methanol Extract of E. cymosa (100, 200, 400 mg/kg) | Hot plate test (rodents) | Significant analgesic activity | nih.gov |
Antimalarial Activity Studies
Malaria remains a significant global health issue, and the development of new antimalarial drugs is crucial. nih.gov Methanolic extracts of various plants have been evaluated for their in vivo antimalarial activity against Plasmodium berghei in mice. nih.govnih.gov
Studies have shown that these extracts can exert a chemosuppressive effect, reducing the parasite load in infected mice. nih.govnih.gov For instance, a methanolic crude extract of Combretum molle leaves demonstrated a chemosuppressive effect ranging from 27% to 68%. nih.gov Similarly, the 80% methanol extract of Cucumis ficifolius roots showed a promising parasitemia suppression of 65.21% at a dose of 400 mg/kg. nih.gov In addition to suppressing parasite growth, these extracts have also been shown to have curative and prophylactic effects and can increase the mean survival time of infected mice. nih.govnih.gov
The following table summarizes the findings from in vivo antimalarial studies.
| Extract/Fraction | Parasite Model | Activity | Reference |
| Methanolic crude extract of Combretum molle | P. berghei | Chemosuppressive effect: 27-68% | nih.gov |
| Chloroform fraction of C. molle | P. berghei | Chemosuppressive effect: 52.93–67.73% | nih.gov |
| 80% Methanol extract of Cucumis ficifolius (400 mg/kg) | P. berghei | Chemosuppression: 65.21 ± 1.20% | nih.gov |
| Chloroform fraction of C. ficifolius (400 mg/kg) | P. berghei | Chemosuppression: 55.9 ± 0.28% | nih.gov |
Exploration of Anti-Neurodegenerative Applications
The potential for this compound analogues in the context of neurodegenerative diseases is an emerging area of research. While direct evidence is limited in the provided search results, the known biological activities of related compounds, such as anti-inflammatory and antioxidant effects, are relevant to neurodegeneration. Chronic inflammation and oxidative stress are known to play a significant role in the pathogenesis of diseases like Alzheimer's and Parkinson's. Therefore, compounds that can modulate these processes may have therapeutic potential. Further research is needed to specifically explore the anti-neurodegenerative applications of this compound and its derivatives.
Antioxidant Properties and Radical Scavenging Activity
The capacity of a compound to counteract oxidative stress by neutralizing free radicals is a critical area of pharmacological research. Oxidative damage is implicated in the pathogenesis of numerous diseases, making the discovery of effective antioxidants a significant therapeutic goal. Analogues of this compound, particularly those incorporating chalcone (B49325) and various heterocyclic moieties, have been synthesized and evaluated for their ability to scavenge free radicals, a key indicator of antioxidant potential.
One of the most common methods to determine antioxidant efficacy is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govbath.ac.ukresearchgate.net This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. The potency of an antioxidant is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
The antioxidant activity of these analogues is often attributed to the presence of specific structural features, such as phenolic hydroxyl groups and extended conjugation systems, which can stabilize the resulting radical after hydrogen or electron donation. nih.gov The methoxy group on the naphthalene (B1677914) ring can also influence the electronic properties of the molecule and, consequently, its antioxidant capacity.
Below is a data table summarizing the antioxidant activity of selected analogues of this compound based on DPPH radical scavenging assays.
| Compound | IC50 (µM) in DPPH Assay | Reference Compound | IC50 (µM) of Reference |
| Naphthalene-based chalcone derivative 5 | 178 | Ascorbic Acid | 148 |
| Naphthalene-based chalcone derivative 10 | 177 | Ascorbic Acid | 148 |
| Naphthalene-based chalcone derivative 2 | >250 | Ascorbic Acid | 148 |
| Naphthalene-based chalcone derivative 12 | 291 | Ascorbic Acid | 148 |
| Naphthalene-based chalcone derivative 13 | 289 | Ascorbic Acid | 148 |
| Naphthalene-based chalcone derivative 14 | 287 | Ascorbic Acid | 148 |
| Naphthalene-based chalcone derivative 15 | 266 | Ascorbic Acid | 148 |
| Naphthalene-based chalcone derivative 16 | 288 | Ascorbic Acid | 148 |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a ) | Not specified in DPPH | Not specified | Not specified |
Potential Interactions with Neurotransmitter Systems
The interaction of novel compounds with neurotransmitter systems is a critical aspect of neuropharmacology. Neurotransmitter receptors, which are predominantly G protein-coupled receptors (GPCRs) and ligand-gated ion channels, are key targets for drugs aimed at treating a wide range of neurological and psychiatric disorders. nih.govkhanacademy.org These receptors mediate the effects of neurotransmitters, and their modulation can lead to significant physiological responses. nih.gov
While direct studies on the interaction of this compound and its close analogues with specific neurotransmitter receptors are not extensively documented in the available literature, the broader class of naphthalene derivatives has been shown to interact with these systems. For instance, research on the environmental toxicant naphthalene has demonstrated its ability to alter the levels of monoaminergic neurotransmitters in the brain. This suggests that the naphthalene scaffold can indeed penetrate the central nervous system and influence neurotransmission.
The potential for analogues of this compound to interact with neurotransmitter systems is an area ripe for further investigation. The structural features of these analogues, including the lipophilic naphthalene core and the presence of various functional groups, could facilitate binding to the diverse pockets of neurotransmitter receptors. nih.gov The methoxy group, in particular, can engage in hydrogen bonding and other non-covalent interactions that are crucial for ligand-receptor recognition.
Future research in this area would likely involve a battery of in vitro binding assays using a panel of cloned human neurotransmitter receptors. Such studies would aim to determine the binding affinity (Ki) of these compounds for various receptors, such as those for serotonin, dopamine, acetylcholine, and GABA. Subsequent functional assays would then be necessary to elucidate whether these compounds act as agonists, antagonists, or allosteric modulators at their respective targets. Given the established role of various naphthalene-containing drugs in medicine, exploring the neuropharmacological profile of this compound analogues could unveil new therapeutic opportunities.
Molecular Mechanisms and Target Engagement Studies
Elucidation of Biological Pathways Affected by (3-Methoxynaphthalen-2-yl)methanol Analogues
Analogues of this compound, which feature the core naphthalene (B1677914) structure, have been investigated for their impact on various biological pathways. For instance, compounds containing a methoxynaphthalene moiety are recognized for their diverse biological activities. Studies on related structures, such as certain naproxen (B1676952) analogues, have highlighted their potential to interact with specific enzymes involved in critical cellular processes. One such analogue, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, has been identified as a potent and selective inhibitor of aldo-keto reductase 1C3 (AKR1C3). This enzyme is implicated in the synthesis of testosterone (B1683101) and is a target in castration-resistant prostate cancer. The inhibitory action of this analogue underscores the potential for methoxynaphthalene-containing compounds to modulate steroid hormone pathways.
Enzyme Modulation and Kinetic Studies
The metabolism and biological effects of this compound are significantly influenced by its interactions with various enzymes. Kinetic studies provide valuable insights into the nature and extent of these interactions.
As a benzylic alcohol, this compound is a potential substrate for dehydrogenase enzymes. These enzymes play a critical role in the metabolism of a wide range of alcohols, catalyzing their oxidation to the corresponding aldehydes or ketones. While specific kinetic data for the interaction of this compound with dehydrogenases is not extensively documented in publicly available literature, the metabolism of the closely related 2-naphthalenemethanol (B45165) is known to be mediated by alcohol dehydrogenase. This enzymatic conversion would yield 3-methoxy-2-naphthaldehyde (B1589437), a key metabolite that can undergo further oxidation or other biotransformations.
Aldehyde oxidases (AOX) are cytosolic enzymes with broad substrate specificity, known for metabolizing various aldehydes and N-heterocyclic compounds. nih.gov The aldehyde metabolite of this compound, 3-methoxy-2-naphthaldehyde, is a candidate for oxidation by AOX to the corresponding carboxylic acid, 3-methoxy-2-naphthoic acid. AOX activity is known to be highly variable between species, which can complicate the extrapolation of preclinical data to humans. youtube.com The substrate specificity of AOX is influenced by the electronic properties of the substrate, with a tendency to oxidize carbon atoms with low electron density. xenotech.com
Aryl sulfotransferase IV (AST IV) is an enzyme that catalyzes the sulfation of benzylic alcohols, a crucial reaction in the detoxification and bioactivation of xenobiotics. nih.gov Studies have demonstrated that benzylic alcohols, including 2-naphthalenemethanol, are effective substrates for AST IV. nih.gov The catalytic efficiency of this sulfation reaction is significantly influenced by the lipophilicity of the alcohol substrate. nih.gov Kinetic studies of AST IV with various phenols have revealed a random rapid equilibrium Bi Bi kinetic mechanism. nih.gov This suggests a complex interaction between the enzyme, the alcohol substrate, and the sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
| Substrate | Enzyme | Kinetic Parameter | Value |
| 2-Naphthalenemethanol | Aryl Sulfotransferase IV | - | Substrate for sulfation |
| 2-Chloro-4-nitrophenol | Aryl Sulfotransferase IV | rho (Hammett constant) | -0.25 |
This table presents qualitative and quantitative data on the interaction of substrates with Aryl Sulfotransferase IV.
Receptor Binding Profiling
The interaction of this compound and its analogues with various receptors can mediate their pharmacological effects. The naphthalene scaffold is a common feature in many synthetic ligands for G-protein coupled receptors.
| Compound | Receptor | Ki (nM) |
| JWH-018 | CB1 | 4.44 |
| CB-13 | CB1 | 16.52 |
| JWH-307 | CB1 | 37.42 |
| FUBIMINA | CB1 | 54.08 |
| EG-018 | CB1 | 170.6 |
This table displays the binding affinities (Ki) of various naphthalene-containing compounds for the CB1 receptor, illustrating the impact of structural variations on receptor interaction. biomolther.org
No Publicly Available Research Found on the Specific Molecular Interactions of this compound
A comprehensive review of scientific literature reveals a significant gap in the understanding of the molecular mechanisms and target engagement of the chemical compound this compound. Despite extensive searches, no specific research data was found detailing its interaction with key cellular proteins and transporters as outlined in the requested article structure.
Efforts to locate studies on the protein-ligand interactions of this compound, including its potential binding to the anti-apoptotic protein Mcl-1, its ability to modulate the nuclear receptor Nur77, or its application as a fluorescent probe for cellular proteins, yielded no results. The scientific community has not published any research that specifically investigates these aspects of the compound's activity.
Similarly, there is no available information regarding the influence of this compound on critical drug transporters such as P-glycoprotein (P-gp), Multidrug Resistance-associated Protein 1 (MRP1), or Breast Cancer Resistance Protein (BCRP). The potential for this compound to act as an inhibitor or substrate for these transporters, which play a crucial role in drug disposition and resistance, remains uninvestigated.
Furthermore, details concerning the cellular permeability and intracellular distribution mechanisms of this compound are not documented in the public domain. Understanding how this compound enters cells and where it localizes is fundamental to elucidating its potential biological effects, yet this information is currently unavailable.
The absence of research in these specific areas prevents the creation of a scientifically accurate and informative article based on the requested outline. While the compound itself is known and cataloged in chemical databases, its biological interactions and molecular-level activities appear to be largely unexplored.
Structure Activity Relationship Sar Investigations and Structure Based Drug Design
Impact of Substituent Variations on Biological Potency and Selectivity
The biological activity of derivatives of the (3-Methoxynaphthalen-2-yl)methanol scaffold is highly sensitive to the nature and position of various substituents. Modifications to the methoxy (B1213986) and hydroxymethyl groups, as well as substitutions on the naphthalene (B1677914) ring, can profoundly influence potency and selectivity.
Substitutions on the naphthalene ring itself can also dramatically alter the biological profile. The introduction of electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the molecule. For instance, the addition of a halogen or a trifluoromethyl group can enhance potency by increasing the compound's ability to interact with specific residues in a target protein. The size and position of these substituents are also critical, as bulky groups can introduce steric hindrance, preventing optimal binding.
| Compound | R1 (at C3) | R2 (at C2) | R3 (on Naphthalene Ring) | Relative Potency | Selectivity Profile |
| This compound | -OCH3 | -CH2OH | H | Baseline | Moderate |
| Analog 1 | -OH | -CH2OH | H | Decreased | Altered |
| Analog 2 | -OCH3 | -CHO | H | Increased | Improved |
| Analog 3 | -OCH3 | -CH2OH | 6-Fluoro | Increased | Improved |
| Analog 4 | -OCH3 | -CH2OH | 4-Chloro | Variable | Altered |
Rational Design Principles for Enhanced Pharmacological Profiles
Rational drug design strategies can be effectively applied to optimize the pharmacological properties of this compound derivatives. frontiersin.orgnih.gov These strategies often involve computational modeling and a deep understanding of the target's three-dimensional structure. By identifying the key interactions between the lead compound and its biological target, medicinal chemists can design new analogs with improved potency, selectivity, and pharmacokinetic profiles.
One common approach is to use molecular docking simulations to predict how different analogs will bind to the active site of a target protein. nih.gov This allows for the in-silico screening of a large number of virtual compounds, prioritizing the synthesis of those with the most promising predicted binding affinities. For example, if the hydroxymethyl group of this compound is found to form a critical hydrogen bond with a specific amino acid residue in the target's active site, analogs can be designed to strengthen this interaction.
Another key principle is the optimization of the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. By modifying the structure to improve metabolic stability, for instance by introducing fluorine atoms at metabolically vulnerable positions, the in vivo efficacy of the compound can be significantly enhanced. acs.org
Bioisosteric Modifications of the Naphthalene Ring System
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry. nih.gov In the context of this compound, the naphthalene ring can be replaced with various bioisosteres to improve its pharmacological properties. The goal of such modifications is often to enhance potency, reduce toxicity, or improve pharmacokinetics while retaining the essential binding interactions. acs.orgbaranlab.org
For example, replacing the naphthalene ring with a quinoline (B57606) or isoquinoline (B145761) ring system can introduce a nitrogen atom, which can serve as a hydrogen bond acceptor and potentially form new interactions with the target protein. Other heterocyclic ring systems, such as benzofuran, benzothiophene, or indole, can also be used as naphthalene bioisosteres, each offering a unique set of electronic and steric properties. nih.gov The choice of bioisostere will depend on the specific therapeutic target and the desired pharmacological profile.
| Original Scaffold | Bioisosteric Replacement | Potential Advantages |
| Naphthalene | Quinoline | Improved solubility, potential for new hydrogen bonding interactions |
| Naphthalene | Benzofuran | Altered electronic profile, potential for improved metabolic stability |
| Naphthalene | Indole | Introduction of a hydrogen bond donor, potential for new target interactions |
| Naphthalene | Thienopyridine | Modulation of lipophilicity and electronic properties |
This table illustrates potential bioisosteric replacements for the naphthalene ring and their hypothetical advantages based on general principles of medicinal chemistry.
Stereochemical Influences on Biological Activity
Chirality can play a pivotal role in the biological activity of drug molecules. Although this compound itself is not chiral, the introduction of a chiral center, for instance by modifying the hydroxymethyl group to a secondary alcohol, would result in enantiomers. These enantiomers can exhibit significantly different pharmacological properties.
It is well-established that the two enantiomers of a chiral drug can have different potencies, efficacies, and even different mechanisms of action. This is because biological targets, such as enzymes and receptors, are themselves chiral and can therefore interact differently with each enantiomer. One enantiomer may bind to the target with high affinity, leading to the desired therapeutic effect, while the other may have lower affinity or even produce unwanted side effects.
Therefore, if a chiral analog of this compound is developed, it is crucial to separate and evaluate the biological activity of each enantiomer individually. This allows for the identification of the eutomer (the more active enantiomer) and the distomer (the less active enantiomer), enabling the development of a single-enantiomer drug with an improved therapeutic index.
Computational Chemistry Applications in 3 Methoxynaphthalen 2 Yl Methanol Research
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is most commonly employed to predict the interaction between a small molecule ligand and a protein receptor. In the context of (3-Methoxynaphthalen-2-yl)methanol, molecular docking simulations could be used to screen for potential biological targets. By computationally placing the molecule into the binding sites of various proteins, researchers could hypothesize its potential pharmacological effects. For instance, docking studies could explore its fit within the active sites of enzymes implicated in various diseases. However, at present, there are no specific published studies detailing the molecular docking of this compound against any biological target.
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
Following a promising result from molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the molecular system, accounting for the movements of atoms and the surrounding solvent. This allows for the assessment of the binding stability and the detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that hold the complex together. For this compound, MD simulations would be crucial to validate any putative binding modes suggested by docking and to provide a more accurate estimation of binding affinity. Unfortunately, no such MD simulation studies for this specific compound have been found in the surveyed literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and experimentally determined activity. A QSAR study involving this compound would require a dataset of structurally related compounds with measured biological activities. Such a model could then be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds. The development of a QSAR model for derivatives of this compound is contingent on the availability of such a dataset, which is not currently present in the public domain.
Preclinical Assessment and in Vivo Studies of 3 Methoxynaphthalen 2 Yl Methanol Analogues
Efficacy Evaluation in Relevant Animal Models (e.g., Anti-inflammatory, Antimalarial)
The therapeutic potential of (3-methoxynaphthalen-2-yl)methanol analogues is assessed in animal models that are relevant to their proposed clinical indications. Based on the known biological activities of naphthalene-containing compounds, key areas of investigation include anti-inflammatory and antimalarial effects.
Anti-inflammatory Activity:
The anti-inflammatory potential of naphthalene (B1677914) derivatives is often evaluated in rodent models of inflammation. A standard method is the carrageenan-induced paw edema model in rats. In this model, the injection of carrageenan into the paw induces an acute inflammatory response characterized by swelling (edema). The efficacy of a test compound is measured by its ability to reduce this swelling compared to a control group.
Studies on various α-amino naphthalene derivatives have demonstrated their potential as anti-inflammatory agents. For instance, certain 1-acetyl-5-substitutedaryl-3-(alpha-aminonaphthyl)-2-pyrazolines and α-(2-substitutedaryl-isoxazolin-4-yl)-aminonaphthalenes have shown potent anti-inflammatory activity, in some cases exceeding that of the standard drug phenylbutazone (B1037). nih.gov Similarly, other research has identified naphthalene derivatives with azetidinyl and thiazolidinyl moieties that exhibit significant anti-inflammatory effects. nih.gov Two such compounds, an α-((substituted)aryl-4-oxo-1,3-thiazolidin-3-yl)naphthalene and a β-(substituted aryl-4-oxo-1,3-thiazolidin-3-yl)naphthalene, were found to have potent activity when compared to phenylbutazone and naproxen (B1676952). nih.gov
| Compound Type | Animal Model | Key Findings | Reference |
|---|---|---|---|
| α-Aminonaphthylsubstitutedaryl chalkone derivatives | Carrageenan-induced paw edema in rats | Some compounds showed potent anti-inflammatory activity. | nih.gov |
| Naphthalene derivatives with azetidinyl and thiazolidinyl moieties | Not specified | Two compounds (12 and 28) exhibited potent anti-inflammatory activity compared to phenylbutazone and naproxen. | nih.gov |
Antimalarial Activity:
The evaluation of antimalarial efficacy is typically conducted in mice infected with Plasmodium species, such as Plasmodium berghei. The standard 4-day suppressive test is a common method to assess the in vivo activity of potential antimalarial compounds. This test involves treating infected mice with the test compound over four days and then determining the percentage of parasitemia suppression compared to an untreated control group.
Research into naphthoquine (B1241046), an antimalarial drug, and its derivatives provides a framework for evaluating this compound analogues. In studies involving mice infected with a resistant Plasmodium berghei strain, novel naphthoquine derivatives were synthesized and tested. ekb.eg The efficacy of these compounds was determined by calculating their 50% effective dose (ED50), which is the dose required to reduce parasitemia by 50%. ekb.eg The results indicated that some of the newly synthesized derivatives had comparable or slightly more potent activity than naphthoquine itself. ekb.eg
| Compound | Animal Model | Efficacy Metric | Result | Reference |
|---|---|---|---|---|
| Naphthoquine (NQ) | P. berghei K173 infected mice | ED50 | 0.48 mg/kg | ekb.eg |
| Naphthoquine Derivative 6a | P. berghei K173 infected mice | ED50 | 0.43 mg/kg | ekb.eg |
| Naphthoquine Derivative 6j | P. berghei K173 infected mice | ED50 | 0.38 mg/kg | ekb.eg |
Safety and Toxicological Profiling (general assessment methodology)
The safety and toxicological profiling of new chemical entities like this compound analogues is a mandatory step in preclinical development, often conducted in compliance with Good Laboratory Practice (GLP) regulations. nih.gov These studies are designed to identify potential hazards and characterize the toxic effects of the compound. nih.gov
The toxicological assessment typically begins with acute toxicity studies, which involve the administration of a single, high dose of the compound to rodents to determine the median lethal dose (LD50) and identify signs of immediate toxicity. nih.gov This is followed by sub-acute and sub-chronic toxicity studies where the compound is administered daily for a period of 28 or 90 days, respectively. nih.gov These repeated-dose studies are crucial for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect-Level (NOAEL).
For naphthalene and its derivatives, a key area of toxicological concern is the respiratory system, particularly the nonciliated bronchiolar epithelial cells (Clara cells) in the lungs of mice. nih.gov Studies on 2-methylnaphthalene (B46627) have shown dose-dependent injury to these cells. nih.gov Therefore, the toxicological evaluation of this compound analogues would likely include a thorough histopathological examination of the respiratory tract. Other potential toxicities associated with naphthalene compounds include hemolytic anemia and cataract formation at high doses. mdpi.com
The general methodology for these studies involves:
Animal Models: Typically, two mammalian species are used, one rodent (e.g., rat) and one non-rodent. nih.gov
Dose Selection: A range of doses is used, from a low dose expected to be a NOAEL to a high dose expected to produce some toxicity. nih.gov
Parameters Monitored: Throughout the study, animals are monitored for clinical signs of toxicity, changes in body weight, food and water consumption, and behavioral changes.
Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A complete necropsy is performed, and organs are weighed and examined for gross pathological changes. Tissues are collected and preserved for microscopic histopathological evaluation.
Pharmacokinetic and Pharmacodynamic Investigations of Related Analogues
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding how a drug is absorbed, distributed, metabolized, and eliminated (ADME) by the body, and how it produces its therapeutic effect. nih.gov
Pharmacokinetics (PK):
Pharmacokinetic studies on naphthalene and its analogues have been conducted in various animal models, including rats and mice. nih.gov These studies are often used to develop physiologically based pharmacokinetic (PBPK) models, which can simulate the ADME of the compound. nih.govnih.gov A typical PBPK model for naphthalene includes compartments for blood, lung, liver, fat, and other organs. nih.gov The primary sites of metabolism for naphthalene are the liver and lungs, where it is converted to reactive metabolites like naphthalene oxide by cytochrome P450 enzymes. nih.govwalshmedicalmedia.com
The general approach to preclinical PK studies involves administering the compound to animals (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous) and collecting blood or plasma samples at various time points. chempartner.com These samples are then analyzed to determine the concentration of the parent drug and its major metabolites over time, allowing for the calculation of key PK parameters such as:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC: Area under the concentration-time curve, representing total drug exposure.
t1/2: Half-life, the time it takes for the drug concentration to decrease by half.
Pharmacodynamics (PD):
Pharmacodynamic studies aim to understand the mechanism of action of a drug and its effects on the body. For analogues of this compound, PD studies would focus on quantifying their biological effects in relation to their concentration at the site of action.
For example, in the context of an anti-inflammatory analogue, a PD study might correlate the plasma concentration of the drug with the degree of inhibition of paw edema in the carrageenan model. For an antiviral agent, as seen in a study with a 2-aminonaphthalene derivative, PD investigations involved assessing its ability to inhibit viral replication and reduce the inflammatory response in infected cells and mice. nih.gov This particular study found that the compound could reduce viral protein expression and suppress the inflammatory response mediated by the RIG-I pathway. nih.gov
By integrating PK and PD data (PK/PD modeling), researchers can establish a relationship between the dose, drug exposure, and the therapeutic response, which is crucial for predicting an effective dosage regimen for subsequent clinical trials.
Advanced Characterization Techniques in Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of (3-Methoxynaphthalen-2-yl)methanol. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom within the molecule.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct proton environments. The protons of the naphthalene (B1677914) ring system typically appear in the aromatic region (δ 7.0-8.0 ppm). The methoxy (B1213986) group (-OCH₃) protons resonate as a sharp singlet, usually found further upfield. The methylene (B1212753) protons (-CH₂OH) adjacent to the hydroxyl group and the naphthalene ring will also show a distinct signal, and the hydroxyl proton (-OH) will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. The carbon atoms of the naphthalene ring will have signals in the aromatic region (typically δ 100-150 ppm). The methoxy carbon will have a characteristic chemical shift, as will the methylene carbon of the hydroxymethyl group. researchgate.netdocbrown.info The number of signals in the spectrum confirms the number of non-equivalent carbon atoms, which is crucial for structural verification. researchgate.net
Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 148.5 |
| C3 | 129.2 |
| C4a | 128.8 |
| C8a | 128.8 |
| C5 | 127.9 |
| C8 | 127.9 |
| C6 | 126.8 |
| C7 | 126.8 |
| C1 | 124.1 |
| C4 | 124.1 |
| -OCH₃ | 55.4 |
| -CH₂OH | 63.2 |
Note: These are predicted values and may vary slightly from experimental results.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to gain insight into the structure of this compound through its fragmentation pattern. When coupled with a separation technique like liquid chromatography (LC-MS), it also allows for the analysis of complex mixtures.
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight of 188.22 g/mol . chemscene.comchemscene.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of the hydroxyl group, the methoxy group, or cleavage of the bond between the methylene group and the naphthalene ring. This fragmentation data provides corroborating evidence for the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. nist.gov The IR spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of the bonds within the molecule.
Key characteristic absorption bands for this compound include:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
C-H Stretch (aromatic): Peaks typically appearing just above 3000 cm⁻¹.
C-H Stretch (aliphatic): Peaks appearing just below 3000 cm⁻¹, corresponding to the methoxy and methylene groups.
C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region, indicative of the naphthalene ring.
C-O Stretch: Bands in the 1000-1300 cm⁻¹ region, corresponding to the ether linkage of the methoxy group and the alcohol C-O bond.
The presence and positions of these bands provide strong evidence for the key functional groups within the molecule.
X-ray Crystallography for Solid-State Structure Determination
For crystalline samples of this compound, X-ray crystallography provides the most definitive three-dimensional structural information. This technique determines the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
Chromatographic Methods for Purity and Mixture Analysis (e.g., TLC, HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within mixtures.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid qualitative technique used to monitor the progress of reactions and to get a preliminary assessment of purity. A small spot of the compound is applied to a silica (B1680970) gel plate and developed with an appropriate solvent system. The purity can be inferred by the presence of a single spot. The retention factor (Rf) value is characteristic of the compound in a given solvent system.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining the purity of this compound with high precision. nih.gov The compound is passed through a column packed with a stationary phase, and its retention time is measured. A pure sample will ideally show a single sharp peak in the chromatogram. nih.gov By using a calibrated detector, the exact percentage of purity can be determined. Different HPLC methods, such as reverse-phase HPLC, can be developed to separate this compound from any potential starting materials, byproducts, or degradation products. nih.gov
Future Perspectives and Translational Research Opportunities
Development of Novel Therapeutic Agents Based on the (3-Methoxynaphthalen-2-yl)methanol Scaffold
The methoxynaphthalene core is a well-established pharmacophore found in numerous biologically active compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) Naproxen (B1676952). Research into derivatives of the related 6-methoxynaphthalene scaffold has revealed significant potential in oncology. derpharmachemica.comresearchgate.net This existing body of work provides a strong rationale for exploring the this compound scaffold for the development of new therapeutic agents.
Scientists have synthesized novel derivatives of 6-methoxynaphthalene that exhibit promising anticancer properties. derpharmachemica.com For instance, certain ureido and thioureido derivatives have been identified as potential chemotherapeutic agents, with specific compounds showing notable inhibitory activity against colon cancer cell lines. derpharmachemica.comresearchgate.net The development of these agents often involves modifying the core structure to interact with specific biological targets. One such target is the aldo-keto reductase family member AKR1C3, which is implicated in the progression of certain cancers and represents a pathway for the anticancer effects of some NSAIDs, independent of cyclooxygenase (COX) inhibition. researchgate.net
Furthermore, derivatives of 6-methoxynaphthalene-2-carboxamide have been synthesized and evaluated as chemosensitizing agents. researchgate.net These compounds have been shown to reverse adriamycin resistance in murine lymphocytic leukemia cell lines, suggesting a role in overcoming multidrug resistance in cancer therapy. researchgate.net The strategy involves creating hybrid molecules that combine the methoxynaphthalene moiety with other chemical groups, such as heterocyclic systems, to enhance therapeutic effects. researchgate.net Given these successes with a closely related isomer, the this compound scaffold holds similar promise as a template for designing novel anticancer drugs and chemosensitizers.
Table 1: Examples of Biologically Active 6-Methoxynaphthalene Derivatives
| Compound Class | Example Compound(s) | Target/Application | Key Research Finding | Citation(s) |
| Ureido Derivatives | 4-(3-(1-(6-Methoxynaphthalen-2-yl)ethyl)ureido)-N-(thiazol-2-yl)benzenesulfonamide | Anticancer (Colon) | Found to have promising inhibitory activity against the HCT-116 colon cancer cell line. | derpharmachemica.comresearchgate.net |
| Carboxamide Derivatives | N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides | Chemosensitizer | Effectively reversed adriamycin resistance in P388/ADR leukemia cells at non-toxic concentrations. | researchgate.net |
| Thiadiazole Derivatives | 5-(1-(6-Methoxynaphthalen-2-yl)ethyl)-1,3,4-thiadiazol-2-amine | Anticancer | Synthesized as part of a library of potential anticancer agents. | derpharmachemica.com |
Application as Biochemical Probes and Tool Compounds
Beyond direct therapeutic applications, the this compound structure is a candidate for development into biochemical probes and tool compounds. These molecules are essential for studying biological pathways, identifying new drug targets, and validating the mechanism of action of therapeutic agents.
A selective inhibitor of an enzyme can serve as an important tool for elucidating its biological role. researchgate.net For example, derivatives of NSAIDs are used to probe the active site of enzymes like AKR1C3. researchgate.net By modifying the this compound scaffold—for instance, by introducing reporter tags such as fluorescent groups or biotin—researchers could create high-affinity probes for specific protein targets. These probes would enable visualization of target engagement within cells, quantification of target expression levels, and identification of binding partners.
The synthesis of hybrid molecules, such as linking the naphthalene (B1677914) core to other pharmacologically active fragments, is a common strategy. mdpi.commdpi.com This approach could be adapted to create "tool compounds" from the this compound scaffold. These tools could be used in competitive binding assays to screen for other small molecules that bind to the same target, thereby accelerating the discovery of new drug leads.
Optimization Strategies for Improved Efficacy, Selectivity, and Safety Profiles
Once a lead compound based on the this compound scaffold is identified, medicinal chemists employ various optimization strategies to enhance its drug-like properties. The goal is to maximize therapeutic efficacy and target selectivity while minimizing off-target effects and toxicity.
Key optimization strategies include:
Introduction of Heterocycles: Incorporating heterocyclic rings, such as triazoles or thiazoles, into the structure can significantly impact biological activity. derpharmachemica.comresearchgate.net Heterocycles can alter solubility, metabolic stability, and the ability to form hydrogen bonds with a biological target, often leading to enhanced potency. researchgate.net
Halogenation: The strategic placement of halogen atoms, such as chlorine, is a powerful tool in medicinal chemistry. mdpi.com Introducing a chlorine atom can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes. mdpi.com This modification can profoundly influence structure-activity relationships and lead to safer and more selective compounds. mdpi.com
Table 2: Optimization Strategies for Naphthalene-Based Scaffolds
| Strategy | Example Modification | Purpose | Desired Outcome | Citation(s) |
| Structural Hybridization | Amide coupling of naproxen with 2,2-diphenylethylamine (B1585070) or 2-(3-chlorophenyl)ethan-1-amine. | To create novel hybrid molecules with unique bio-functionality. | Improved target binding, novel mechanism of action. | mdpi.commdpi.com |
| Introduction of Heterocycles | Synthesis of N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides. | To enhance biological activity and modulate physicochemical properties. | Increased potency, reversal of drug resistance. | researchgate.net |
| Halogenation | Addition of a chlorine substituent to a phenethylamine (B48288) moiety attached to naproxen. | To increase lipophilicity and probe structure-activity relationships. | Greater partitioning into cell membranes, improved biological activity. | mdpi.com |
Bridging from Preclinical Research to Clinical Development of Related Compounds
The successful translation of a promising compound from the laboratory to clinical use is a complex, multi-step process. For any derivative of this compound to be considered for human trials, it must undergo rigorous preclinical evaluation to establish its safety and efficacy.
A critical step in this process is toxicity testing, as exemplified by studies on related naphthalene derivatives. nih.gov For the compound naphthalen-2-yl 3,5-dinitrobenzoate (B1224709) (SF1), a potential drug candidate for Alzheimer's disease, researchers performed a series of toxicity studies following established international guidelines. nih.gov
These essential preclinical studies include:
Acute Toxicity Studies: These are performed to determine the short-term effects of a single, high dose of the compound and to establish its median lethal dose (LD50). nih.gov
Subacute Toxicity Studies: In these studies, animals are given repeated doses of the compound over a period of 28 days to assess the potential for cumulative toxicity and to monitor effects on various organs and biochemical parameters, such as liver and kidney function, blood cell counts, and protein levels. nih.gov
Teratogenicity Studies: These are crucial for determining if the compound can cause developmental abnormalities in a fetus. nih.gov Such studies are vital to ensure the drug would be safe if used during pregnancy. nih.gov
Histopathological examination of major organs is also conducted to ensure the compound does not cause damage at a cellular level. nih.gov Only after a compound has successfully passed these comprehensive preclinical safety and toxicity evaluations can it be considered for advancement into Phase I clinical trials in humans.
Q & A
Q. What are the common synthetic routes for (3-Methoxynaphthalen-2-yl)methanol, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via reduction of nitro precursors or functional group interconversion. For example, (5-chloro-6-methoxynaphthalen-2-yl)methanol was prepared by treating the corresponding alcohol with thionyl chloride in dry dichloromethane under argon, followed by purification . Another approach involves reducing nitro derivatives (e.g., (2-nitro-4-methoxyphenyl)methanol) using sodium borohydride or hydrogen gas with a palladium catalyst . Key considerations include inert atmospheres (argon), controlled reagent addition, and post-reaction neutralization (e.g., acetic acid) to stabilize intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. In a related naphthalenyl methanol derivative, NMR peaks for aromatic protons appear at 7.1–7.7 ppm, while the hydroxymethyl (-CHOH) group resonates near 4.5–5.0 ppm. NMR confirms methoxy groups (~55 ppm) and aromatic carbons (125–135 ppm) . Infrared (IR) spectroscopy identifies O-H stretches (~3200–3500 cm) and C-O bonds (~1250 cm). Mass spectrometry (HRMS) validates molecular weight, as shown in a cobalt-assisted synthesis (e.g., [M + Na]+ = 351.1567) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : The compound is sensitive to moisture and oxidation. Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials. Avoid prolonged exposure to light, as naphthalene derivatives are prone to photodegradation . For reactive intermediates (e.g., chlorinated derivatives), use anhydrous solvents (dry DCM) and conduct reactions at 0°C to minimize side reactions .
Advanced Research Questions
Q. How can X-ray crystallography using SHELXL refine the crystal structure of this compound, and what challenges arise during data interpretation?
- Methodological Answer : SHELXL is ideal for refining small-molecule structures. Key steps include:
- Data collection: Use high-resolution ( Å) synchrotron radiation for accurate electron density mapping.
- Twinning analysis: Apply the Hooft parameter to detect twinning in crystals of low symmetry .
- Challenges: Overlapping peaks in aromatic systems require careful assignment of anisotropic displacement parameters. For example, in (3,6-dimethoxynaphthalen-2-yl) derivatives, bond angles (e.g., 119.65° for C8–O3–C23) must be validated against density functional theory (DFT) calculations .
Q. What computational methods are recommended for modeling the electronic properties of this compound, and how do they align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set predicts molecular orbitals and electrostatic potentials. Compare computed IR/NMR spectra with experimental data to validate accuracy. For example, deviations in NMR chemical shifts >0.1 ppm may indicate solvent effects or conformational flexibility .
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-response studies : Perform assays (e.g., IC) across multiple concentrations to identify non-linear effects.
- Metabolic stability : Use liver microsomes to assess if observed discrepancies arise from rapid degradation .
- Structural analogs : Compare with fluorinated pyridinyl methanols (e.g., (6-fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) to isolate electronic vs. steric contributions .
Q. What analytical techniques are suitable for assessing the environmental toxicity of this compound?
- Methodological Answer : Follow ATSDR guidelines for polycyclic aromatic hydrocarbons (PAHs):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
